Aloin B

Vue d'ensemble

Description

. C'est un composé jaune-brun qui se trouve principalement dans l'exsudat des feuilles d'aloès. L'aloïne a été traditionnellement utilisée pour ses propriétés laxatives et est connue pour son goût amer .

Mécanisme D'action

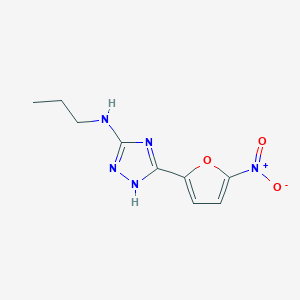

Target of Action

Aloin B has been found to interact with several targets. It inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 . It also interacts with amino acid residues Gly281, His244, Val283, Ala286, and His263, occupying the catalytic center of tyrosinase and blocking substrate entry . Furthermore, it has been found to inhibit the proteolytic activity of SARS-CoV-2 PLpro .

Mode of Action

This compound interacts with its targets leading to various changes. For instance, it inhibits nitric oxide (NO) production and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . It also inhibits the activity and expression of hepatic CYP1A2 and CYP3A4 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), the activation of p65 nuclear factor-kappa B, and the ratios of B cell lymphoma (Bcl)-2-associated X protein/Bcl-2 and cleaved caspase-3/caspase-3 . It may also regulate allergic rhinitis and asthma by down-regulating MAPK signaling related proteins .

Pharmacokinetics

This compound exhibits better absorption and slower elimination rate compared to other compounds such as aloesin and aloenin . Aloin A and its isomer this compound present similar T max and t 1/2 but different AUC and C max values, indicating different relative bioavailability .

Result of Action

The action of this compound leads to various molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces apoptosis and reverses the loss of tight junctions by reducing the reactive oxygen species levels and changes in mitochondrial membrane potential .

Analyse Biochimique

Biochemical Properties

Aloin B interacts with various enzymes, proteins, and other biomolecules. It is part of the phytochemical profile of Aloe extracts . The interactions of this compound with these biomolecules contribute to its bioactive properties, including its anti-inflammatory, antimicrobial, and antioxidant effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties, in particular, play a crucial role in protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions enable this compound to exert its bioactive properties, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . These studies provide valuable insights into the temporal dynamics of this compound’s effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for understanding the dosage-dependent effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . These interactions contribute to this compound’s role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation . Understanding these processes is crucial for understanding how this compound exerts its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . These processes are crucial for understanding the subcellular dynamics of this compound .

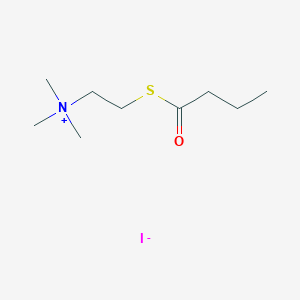

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'aloïne peut être extraite des feuilles d'aloès par une série d'étapes impliquant la collecte du latex jaune, suivie de processus de purification. Le latex est généralement collecté en coupant les feuilles et en permettant à l'exsudat de s'écouler. Cet exsudat est ensuite séché pour obtenir un extrait brut, qui est ensuite purifié à l'aide de solvants comme l'éthanol ou le méthanol .

Méthodes de Production Industrielle : En milieu industriel, l'aloïne est extraite à l'aide de techniques de chromatographie liquide haute performance (CLHP). Le processus implique l'utilisation de solution saline tamponnée au phosphate (pH 3) comme solvant d'extraction, suivie de la séparation à l'aide d'une colonne Zorbax Eclipse AAA à 35 °C. L'eau et l'acétonitrile sont utilisés comme phase mobile à un débit de 0,9 mL/min .

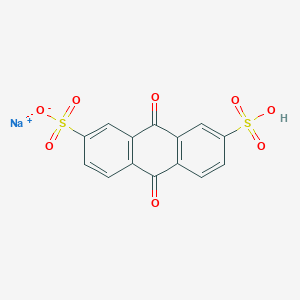

Analyse Des Réactions Chimiques

Types de Réactions : L'aloïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Oxydation : L'aloïne peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

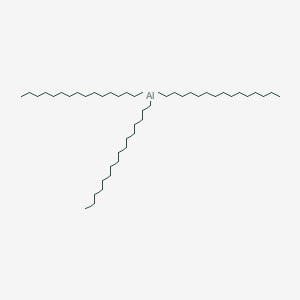

Réduction : La réduction de l'aloïne peut être réalisée à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

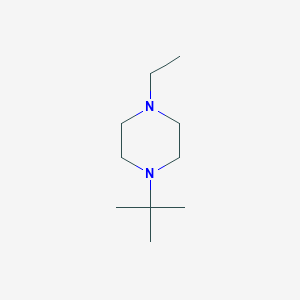

Substitution : L'aloïne peut subir des réactions de substitution avec des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits Formés :

Oxydation : L'oxydation de l'aloïne conduit généralement à la formation d'aloé-émodine.

Réduction : La réduction de l'aloïne peut conduire à la formation de dérivés anthraquinoniques réduits.

Substitution : Les réactions de substitution peuvent produire divers dérivés de l'aloïne en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

L'aloïne a une large gamme d'applications de recherche scientifique :

Chimie : L'aloïne est utilisée comme composé standard en chimie analytique pour la quantification des anthraquinones dans les extraits végétaux.

Biologie : Elle est étudiée pour ses propriétés anti-inflammatoires, antimicrobiennes et antioxydantes potentielles.

Médecine : L'aloïne a été étudiée pour ses propriétés anticancéreuses potentielles et son rôle dans la promotion de la cicatrisation des plaies.

Industrie : Elle est utilisée dans l'industrie cosmétique pour ses propriétés apaisantes pour la peau et dans l'industrie alimentaire comme agent amer

5. Mécanisme d'Action

L'aloïne exerce ses effets par le biais de diverses cibles et voies moléculaires :

Effet Laxatif : L'aloïne stimule les mouvements intestinaux en augmentant la teneur en eau des intestins et en favorisant le péristaltisme.

Anti-inflammatoire : Elle inhibe la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), réduisant l'inflammation.

Anticancéreux : L'aloïne induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie PI3K-AKT

Applications De Recherche Scientifique

Aloin has a wide range of scientific research applications:

Chemistry: Aloin is used as a standard compound in analytical chemistry for the quantification of anthraquinones in plant extracts.

Biology: It is studied for its potential anti-inflammatory, antimicrobial, and antioxidant properties.

Medicine: Aloin has been investigated for its potential anticancer properties and its role in promoting wound healing.

Industry: It is used in the cosmetic industry for its skin-soothing properties and in the food industry as a bittering agent

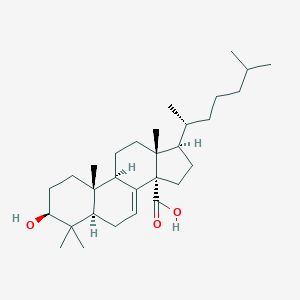

Comparaison Avec Des Composés Similaires

L'aloïne est souvent comparée à d'autres anthraquinones telles que l'aloé-émodine, l'aloésine et l'émodine :

Aloé-émodine : Semblable à l'aloïne, l'aloé-émodine possède des propriétés laxatives et anticancéreuses, mais elle est plus puissante pour induire l'apoptose.

Aloésine : L'aloésine est connue pour ses propriétés éclaircissantes de la peau et est utilisée dans les formulations cosmétiques.

Émodine : L'émodine a de fortes activités anti-inflammatoires et anticancéreuses, mais elle diffère par ses cibles et voies moléculaires

L'aloïne se distingue par sa combinaison unique de propriétés laxatives, anti-inflammatoires et anticancéreuses, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l'industrie.

Propriétés

Numéro CAS |

8015-61-0 |

|---|---|

Formule moléculaire |

C21H22O9 |

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |

Clé InChI |

AFHJQYHRLPMKHU-GCLVLASRSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES isomérique |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |

SMILES canonique |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |

Apparence |

Yellow powder |

melting_point |

148 °C; 70 - 80 °C (monohydrate) |

Key on ui other cas no. |

8015-61-0 5133-19-7 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

alloin aloin aloin A aloin B |

Origine du produit |

United States |

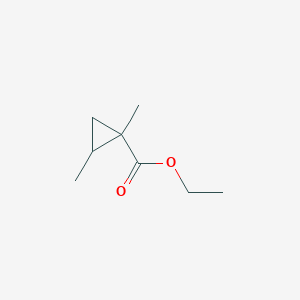

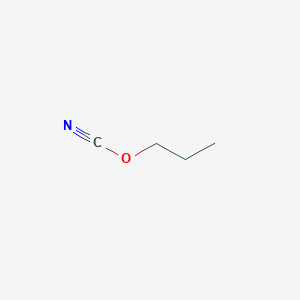

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)